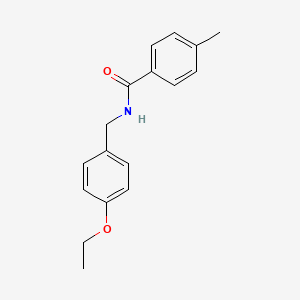

N-(4-ethoxybenzyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-20-16-10-6-14(7-11-16)12-18-17(19)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAFPLYIMYKKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N-(4-ethoxybenzyl)-4-methylbenzamide with structurally related benzamide derivatives:

Key Observations :

- Iodine Substitution : N-(2-Iodophenyl)-4-methylbenzamide demonstrates how halogenation enhances agrochemical activity, likely due to increased electrophilicity and stability.

- Ethynyl Linkers : Compounds like 153 incorporate ethynyl spacers between the benzamide and heterocyclic moieties, improving kinase inhibition but reducing oral bioavailability due to higher molecular weight and rigidity.

Pharmacological Activity

Kinase Inhibition

- Target Compound : The 4-methylbenzamide scaffold is associated with ATP-competitive kinase inhibition, as seen in hybrid molecules targeting PDGFRα, Abl, and BRAF . The 4-ethoxybenzyl group may mimic Type II kinase inhibitors by occupying allosteric pockets.

- Compound 7e () : A PROTAC derivative of 4-methylbenzamide linked to a piperazine moiety shows enhanced Bcr-Abl degradation, highlighting the importance of flexible linkers in targeted protein degradation .

- Compound 153 () : Exhibits 10-fold higher potency against ABLT315I mutants compared to earlier analogs but suffers from low oral bioavailability in rats, underscoring the trade-off between efficacy and pharmacokinetics .

Antiproliferative Effects

- Ethynyl-bridged derivatives (e.g., ) demonstrate superior enzymatic and cellular antiproliferative activity compared to non-rigid analogs, suggesting that conformational restriction enhances target engagement.

Q & A

Q. What are the optimal synthetic routes for N-(4-ethoxybenzyl)-4-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-ethoxybenzylamine with 4-methylbenzoyl chloride under anhydrous conditions. Key steps include:

- Coupling Agents : Use dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to activate the carboxyl group .

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- NMR :

- ¹H NMR : Ethoxy protons (δ 1.3–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet), methylbenzamide (δ 2.4 ppm, singlet), and aromatic protons (δ 6.5–7.8 ppm, multiplet).

- ¹³C NMR : Carbonyl (C=O) at ~167 ppm, ethoxy carbons (δ 14–63 ppm), and aromatic carbons (δ 110–140 ppm).

- Mass Spectrometry (MS) : ESI-MS or HRMS for molecular ion confirmation (expected [M+H]⁺ ~298.17 m/z).

- IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. What solvents are suitable for recrystallizing this compound, and how does solvent choice impact crystal morphology?

Methodological Answer:

- Preferred Solvents : Ethanol, methanol, or ethyl acetate/hexane mixtures. Ethanol yields needle-like crystals, while ethyl acetate/hexane produces blocky crystals.

- Optimization : Slow cooling (0.5°C/min) enhances crystal size. Use seed crystals to control polymorphism. Solvent polarity affects hydrogen-bonding networks, influencing crystal packing .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition?

Methodological Answer:

- Derivatization : Synthesize analogs with modifications to the ethoxy group (e.g., replacing with methoxy, propoxy) or benzamide methyl group (e.g., halogens, nitro).

- Assay Design :

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., for kinases or proteases). Measure IC₅₀ values under varying pH and temperature.

- Molecular Docking : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to active sites .

- Data Analysis : Apply multivariate regression to link structural descriptors (e.g., logP, Hammett constants) to activity.

Q. What strategies are recommended for resolving contradictions in pharmacological data when this compound exhibits varying efficacy across different cell lines?

Methodological Answer:

- Cell Line Profiling : Screen across panels (e.g., NCI-60) to identify lineage-specific sensitivity. Validate using CRISPR knockouts of putative targets.

- Metabolic Stability : Assess compound stability in cell lysates (LC-MS quantification). Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to test metabolic interference.

- Off-Target Screening : Use proteome-wide affinity pulldowns (e.g., thermal shift assays) to identify unintended interactions .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with potential biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand pose.

- Free Energy Calculations : Use MM/PBSA or MM/GBSA to estimate ΔG_bind. Compare with experimental IC₅₀ values.

- Pharmacophore Modeling : Generate 3D pharmacophores (MOE) to identify critical H-bond acceptors and hydrophobic regions .

Q. How can X-ray crystallography be utilized to determine the crystal structure of this compound, and what challenges might arise during refinement?

Methodological Answer:

- Crystallization : Vapor diffusion (hanging drop) with 20–30% PEG 3350 as precipitant. Optimize pH (6.5–7.5) to enhance crystal quality.

- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities. Monitor for twinning (check intensity statistics).

- Refinement : Use SHELXL for structure solution. Challenges include disordered ethoxy groups; apply restraints (DFIX, SIMU) during refinement .

Q. What in vitro assays are appropriate for evaluating the cytotoxic effects of this compound, and how should control experiments be designed?

Methodological Answer:

- Assays :

- MTT/PrestoBlue : Measure mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure.

- Annexin V/PI Staining : Quantify apoptosis vs. necrosis via flow cytometry.

- Controls :

- Positive : Doxorubicin (1 µM) or staurosporine (1 µM).

- Vehicle : DMSO (≤0.1% v/v) to rule out solvent toxicity.

- Dose-Response : Test 0.1–100 µM in triplicate. Calculate EC₅₀ using nonlinear regression (GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.